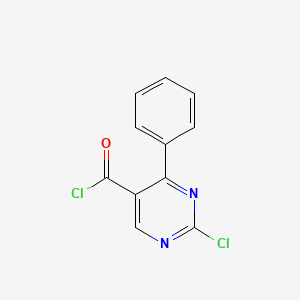

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride

Description

Overview of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound, features a six-membered ring with two nitrogen atoms at positions 1 and 3. growingscience.com This core structure is fundamental to life, forming the basis for nucleobases such as cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids, DNA, and RNA. growingscience.comgsconlinepress.com Beyond their biological role, pyrimidine derivatives are a cornerstone of organic synthesis and medicinal chemistry due to their remarkable versatility and wide spectrum of biological activities. growingscience.comgsconlinepress.comorientjchem.org

The pyrimidine scaffold is prevalent in a multitude of natural and synthetic compounds that exhibit therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. gsconlinepress.comorientjchem.org The adaptability of the pyrimidine ring allows for chemical modification at its 2, 4, 5, and 6 positions, enabling the synthesis of diverse molecular architectures with tailored properties. mdpi.com The development of numerous synthetic methodologies, such as the Biginelli reaction, facilitates the efficient construction of these complex molecules, making pyrimidines an attractive scaffold for drug discovery and the creation of novel functional materials. organic-chemistry.orgmdpi.com

| Prominent Pyrimidine-Based Biological Activities |

| Anticancer |

| Antimicrobial |

| Antiviral |

| Anti-inflammatory |

| Antioxidant |

| Antihypertensive |

Contextualization of Halogenated and Phenyl-Substituted Pyrimidines

The introduction of specific substituents, such as halogens and phenyl groups, onto the pyrimidine core significantly modulates its chemical reactivity and biological profile.

Halogenated pyrimidines are crucial intermediates in organic synthesis. rsc.org The presence of a halogen atom, particularly chlorine, at positions 2, 4, or 6 of the pyrimidine ring creates a reactive site susceptible to nucleophilic substitution. google.com This reactivity allows for the facile introduction of various functional groups, making halogenated pyrimidines valuable precursors for the synthesis of more complex derivatives. mdpi.com These compounds serve as key building blocks in transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. rsc.org In medicinal chemistry, halogenated pyrimidines have been explored as radiosensitizers, which can be incorporated into the DNA of tumor cells to enhance their susceptibility to radiation therapy. tandfonline.com

Phenyl-substituted pyrimidines constitute another important class of derivatives with significant applications, particularly in pharmacology. The incorporation of a phenyl group can enhance the biological efficacy of the molecule, often by facilitating interactions with lipophilic pockets within biological targets like enzymes and receptors. acs.org Research has demonstrated that phenylpyrimidine derivatives are promising candidates for various therapeutic agents, including Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov The phenyl ring itself can also be further functionalized to fine-tune the steric and electronic properties of the molecule.

Importance of Carbonyl Chloride Functionality as a Synthetic Handle

The carbonyl chloride, or acyl chloride, is a highly reactive functional group derived from a carboxylic acid. fiveable.me Its significance in organic synthesis stems from its potent electrophilicity, which makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. fiveable.memsu.edu This high reactivity renders carbonyl chlorides exceptionally useful as synthetic intermediates for the preparation of other carbonyl-containing compounds. fiveable.me

Reagents such as thionyl chloride (SOCl₂) are commonly used to convert less reactive carboxylic acids into the corresponding highly reactive carbonyl chlorides. varsitytutors.comnih.gov Once formed, the carbonyl chloride can readily undergo nucleophilic acyl substitution reactions with alcohols to form esters, with amines to form amides, and with other nucleophiles to generate a diverse array of derivatives. fiveable.memasterorganicchemistry.com This versatility makes the carbonyl chloride group a critical "synthetic handle," providing a reliable and efficient means to construct more complex molecular frameworks from simpler carboxylic acid precursors.

| Reactions of Carbonyl Chlorides | Nucleophile | Product |

| Esterification | Alcohol (R'-OH) | Ester (R-COOR') |

| Amide Synthesis | Amine (R'-NH₂) | Amide (R-CONHR') |

| Friedel-Crafts Acylation | Arene | Ketone |

Scope and Objectives of Research on 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride

The compound This compound is a highly functionalized molecule that integrates the key chemical features discussed previously. Its structure comprises:

A central pyrimidine ring .

A chloro substituent at the 2-position, providing a site for nucleophilic substitution or cross-coupling reactions.

A phenyl substituent at the 4-position, influencing the molecule's steric and electronic properties and potential biological interactions.

A highly reactive carbonyl chloride group at the 5-position, serving as a primary point for derivatization.

The primary objective of research on this compound is to utilize it as a versatile building block for the synthesis of novel, complex heterocyclic compounds. The strategic placement of its functional groups allows for a stepwise and controlled derivatization strategy. For instance, the carbonyl chloride can first be reacted with a variety of amines or alcohols to create a library of amide or ester derivatives. Subsequently, the chloro group at the 2-position can be targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.

The scope of this research is broad, with significant potential in the field of drug discovery. The resulting libraries of novel pyrimidine derivatives can be screened for a wide range of biological activities, targeting diseases where pyrimidine-based compounds have already shown promise, such as in oncology, infectious diseases, and inflammatory disorders. The phenyl group provides a structural anchor that can be optimized to enhance binding affinity to specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O/c12-10(16)8-6-14-11(13)15-9(8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEYGJHDDSYHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241705 | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-14-8 | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188781-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Precursor Identification

Key Disconnections for the 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride Scaffold

The retrosynthetic strategy for this compound begins by addressing the most reactive functional groups. The analysis proceeds by simplifying the molecule through a series of logical disconnections and functional group interconversions (FGI).

Functional Group Interconversion (FGI) of the Acyl Chloride: The highly reactive carbonyl chloride group is the first logical point for disconnection. An FGI transforms it into a more stable carboxylic acid. This step is the reverse of a standard chlorination reaction, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This leads to the precursor 2-chloro-4-phenylpyrimidine-5-carboxylic acid (1) .

Functional Group Interconversion (FGI) of the 2-Chloro Group: The chloro substituent at the C2 position of the pyrimidine (B1678525) ring is the next target. This group is commonly introduced by chlorinating a corresponding hydroxyl group. Therefore, an FGI disconnection replaces the chlorine atom with a hydroxyl group, leading to 4-phenyl-2-hydroxy-pyrimidine-5-carboxylic acid (2) . This precursor exists in equilibrium with its more stable tautomeric form, a pyrimidinone.

C-N Disconnection of the Pyrimidine Ring: With the key functional groups simplified, the core pyrimidine ring can be disconnected. The most common and reliable methods for constructing pyrimidine rings involve the condensation of a three-carbon dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component. lakotalakes.comnih.gov Disconnecting the N1-C2 and N3-C2 bonds breaks the ring into two key synthons. This leads to urea (B33335) (3) and a substituted 1,3-dicarbonyl compound, specifically ethyl 2-formyl-3-oxo-3-phenylpropanoate (4) , which is a derivative of a β-ketoester.

This multi-step disconnection strategy simplifies the complex target molecule into readily conceivable and synthetically accessible starting materials.

Interactive Table: Retrosynthetic Pathway

| Step | Target Molecule/Intermediate | Disconnection Type | Precursor(s) |

| 1 | This compound | FGI | 2-Chloro-4-phenylpyrimidine-5-carboxylic acid (1) |

| 2 | 2-Chloro-4-phenylpyrimidine-5-carboxylic acid (1) | FGI | 4-Phenyl-2-hydroxy-pyrimidine-5-carboxylic acid (2) |

| 3 | 4-Phenyl-2-hydroxy-pyrimidine-5-carboxylic acid (2) | C-N Bonds (Ring) | Urea (3) + Ethyl 2-formyl-3-oxo-3-phenylpropanoate (4) |

Identification of Essential Synthons and Starting Materials

Based on the disconnections outlined above, we can identify the idealized ionic fragments (synthons) and their corresponding real-world, neutral chemical reagents (synthetic equivalents).

Synthon 1: An acylium cation at position C5 of the pyrimidine ring.

Synthetic Equivalent: The carboxylic acid group in 2-chloro-4-phenylpyrimidine-5-carboxylic acid (1) .

Synthon 2: A pyrimidine cation at position C2.

Synthetic Equivalent: The hydroxyl group in 4-phenyl-2-hydroxy-pyrimidine-5-carboxylic acid (2) , which acts as a leaving group during chlorination.

Synthon 3: A 1,3-dielectrophilic fragment containing the phenyl and ester groups.

Synthetic Equivalent: Ethyl 2-formyl-3-oxo-3-phenylpropanoate (4) or a similar β-dicarbonyl compound. This molecule provides the C4, C5, and C6 atoms of the pyrimidine ring.

Synthon 4: The N-C-N nucleophilic fragment.

Synthetic Equivalent: Urea (3) . This is a common and inexpensive reagent for providing the N1, C2, and N3 atoms of the pyrimidine core. lakotalakes.com

Interactive Table: Synthons and Synthetic Equivalents

| Disconnection Step | Synthon | Type | Synthetic Equivalent (Starting Material) |

| C-N Ring Formation | 1,3-Dicarbonyl Synthon | Dielectrophile | Ethyl 2-formyl-3-oxo-3-phenylpropanoate |

| C-N Ring Formation | Urea Synthon | Dinucleophile | Urea |

| C2 Chlorination | Pyrimidine C2 Cation | Electrophile | 4-Phenyl-2-hydroxy-pyrimidine-5-carboxylic acid |

| C5 Carbonyl Chlorination | Acylium Cation | Electrophile | 2-Chloro-4-phenylpyrimidine-5-carboxylic acid |

Theoretical Considerations in the Design of Synthetic Pathways

The design of a viable synthetic pathway for this compound requires careful consideration of reaction order and conditions.

The forward synthesis would logically start with the construction of the pyrimidine ring. The condensation of a β-dicarbonyl compound like ethyl 2-formyl-3-oxo-3-phenylpropanoate with urea is a classic approach to forming substituted pyrimidine rings. organic-chemistry.org This reaction is typically base-catalyzed and proceeds via a cyclocondensation mechanism to form the stable heterocyclic core.

Following the formation of the pyrimidinone ring (the ester of precursor 2 ), the ester group would be saponified (hydrolyzed) to the corresponding carboxylic acid.

The subsequent steps involve chlorination. It is strategically crucial that these chlorination steps are performed last. The reagents used, such as phosphorus oxychloride (POCl₃) for converting the pyrimidinone to the 2-chloropyrimidine (B141910) and thionyl chloride (SOCl₂) for converting the carboxylic acid to the carbonyl chloride, are harsh and would not be compatible with the functional groups required for the initial ring-forming condensation reaction.

The conversion of the pyrimidinone to the 2-chloro derivative is a standard transformation. The final step, the chlorination of the carboxylic acid, must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive carbonyl chloride product. The sequence of these two final chlorination steps may be interchangeable, but typically the conversion of the pyrimidinone to the more robust chloro-pyrimidine is performed before the final, more sensitive conversion to the carbonyl chloride.

This strategic ordering ensures high yields and minimizes the formation of byproducts by protecting sensitive functional groups until the appropriate stage of the synthesis.

Methodologies for the Synthesis of 2 Chloro 4 Phenylpyrimidine 5 Carbonyl Chloride

Overview of Established Pyrimidine (B1678525) Ring Construction Approaches

The construction of the pyrimidine scaffold is a cornerstone of heterocyclic synthesis, owing to the prevalence of this motif in nucleic acids and a vast array of biologically active molecules. nih.govgrowingscience.com General synthetic strategies typically involve the combination of a three-carbon dielectrophilic component with a dinucleophilic species containing an N-C-N moiety. nih.gov This approach allows for the direct formation of the six-membered ring.

Two primary methodologies are recognized for the synthesis of substituted pyrimidines. The first and more common method involves the condensation of smaller, often acyclic, precursors that already bear the desired substituents, leading directly to the formation of the substituted heterocycle. nih.gov The second, less efficient method, involves modifying a pre-existing pyrimidine ring by replacing substituents. nih.gov Modern advancements have also introduced a variety of catalyzed, multi-component reactions that allow for the assembly of highly functionalized pyrimidines in a single step from simple starting materials. mdpi.comorganic-chemistry.org

Cyclocondensation is the most fundamental and widely employed method for constructing the pyrimidine ring. nih.gov This reaction class involves the formation of the heterocyclic system by reacting a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov A classic and illustrative example is the Principal Synthesis, which utilizes the reaction between a β-dicarbonyl compound (the three-carbon unit) and an amidine or related N-C-N species like guanidine (B92328) or urea (B33335). nih.gov

The mechanism involves initial nucleophilic attack from one of the nitrogen atoms of the amidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The versatility of this method is significant, as the choice of substituents on both the dicarbonyl component and the amidine directly translates to the substitution pattern of the final pyrimidine product. researchgate.net For instance, using substituted amidines can introduce various groups at the 2-position, while modified β-keto esters can place substituents at the 4, 5, and 6-positions. researchgate.net Ultrasound irradiation has been shown to promote these cyclocondensation reactions, often leading to improved yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org

The strategic incorporation of substituents onto the pyrimidine core is often planned at the stage of ring construction. By selecting appropriately functionalized starting materials for the cyclocondensation reaction, a wide array of substituted pyrimidines can be accessed directly. This "de novo" approach is frequently more efficient than post-synthesis modification of an unsubstituted pyrimidine ring. nih.gov

For example, to obtain a pyrimidine with specific groups at positions 4 and 6, one would typically start with a correspondingly substituted 1,3-dicarbonyl compound. Similarly, to introduce a substituent at the 2-position, a substituted amidine is the reagent of choice. nih.gov The synthesis of pyrimidine-5-carbonitrile derivatives, for instance, can be achieved through a one-pot reaction involving substituted benzaldehydes, malononitrile, and urea or thiourea, demonstrating how multiple components can be assembled to create a highly substituted core. ias.ac.in

| Starting Material (C-C-C unit) | Starting Material (N-C-N unit) | Resulting Pyrimidine Substituents |

| β-Diketone (R¹-CO-CH₂-CO-R²) | Amidine (R³-C(=NH)NH₂) | R¹ at C6, R² at C4, R³ at C2 |

| β-Ketoester (R¹-CO-CH₂-COOR) | Guanidine | R¹ at C6, Hydroxy/Oxo at C4, Amino at C2 |

| Malononitrile (NC-CH₂-CN) | Thiourea | Amino at C4 & C6, Thiol/Thione at C2, Cyano at C5 |

| Enamines | Ammonium Acetate / Orthoformate | Variably substituted pyrimidines organic-chemistry.org |

Introduction of Halogen and Phenyl Substituents on the Pyrimidine Ring

For the synthesis of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride, the specific introduction of a chlorine atom at the 2-position and a phenyl group at the 4-position is required. These transformations are typically achieved on a pre-formed pyrimidine ring, often starting from a common and readily available intermediate like 2,4-dichloropyrimidine (B19661).

The introduction of a chlorine atom at the C2 position (and often concurrently at the C4 position) is commonly accomplished by the chlorination of the corresponding pyrimidinone (hydroxypyrimidine) precursors. Uracil (B121893) (2,4-dihydroxypyrimidine) is a frequent starting material for this purpose. chemicalbook.com

The hydroxyl groups of pyrimidinones (B12756618) are tautomeric with their keto forms and can be converted into chloro substituents using standard chlorinating agents. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅) or a tertiary amine. google.comgoogle.com For example, reacting uracil or its derivatives with boiling POCl₃ effectively replaces the hydroxyl groups at both the C2 and C4 positions to yield a 2,4-dichloropyrimidine intermediate. chemicalbook.com This intermediate is crucial as the two chlorine atoms exhibit different reactivities, allowing for selective subsequent substitutions.

| Precursor | Reagent(s) | Product | Key Transformation |

| Uracil (2,4-dihydroxypyrimidine) | POCl₃, PCl₅ | 2,4-Dichloropyrimidine | Conversion of two hydroxyl groups to chloro groups chemicalbook.comgoogle.com |

| 2-Hydroxypyrimidine | POCl₃ | 2-Chloropyrimidine (B141910) | Conversion of a single hydroxyl group to a chloro group |

| Uracil-5-carboxylic acid | POCl₃, PCl₅ or PCl₃/Cl₂ | 2,4-Dichloropyrimidine-5-carbonyl chloride | Simultaneous chlorination of hydroxyls and carboxylic acid google.com |

With a 2,4-dichloropyrimidine intermediate in hand, the phenyl group can be selectively introduced at the C4 position. The chlorine atom at C4 is generally more reactive towards nucleophilic substitution than the chlorine at C2. nih.gov This differential reactivity allows for regioselective functionalization.

A powerful and widely used method for forming the C4-phenyl bond is through palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, which pairs the chloropyrimidine with a phenylboronic acid in the presence of a palladium catalyst and a base, is particularly effective. nobelprize.org Similarly, Negishi and Kumada couplings, using organozinc and organomagnesium reagents respectively, can also achieve this transformation with high selectivity. nih.gov By carefully controlling reaction conditions, it is possible to selectively replace the C4-chloro group while leaving the C2-chloro group intact, yielding a 2-chloro-4-phenylpyrimidine (B78434) scaffold. nih.govnih.gov

Formation of the 5-Carbonyl Chloride Moiety

The final step in the synthesis is the formation of the carbonyl chloride group at the C5 position of the pyrimidine ring. This typically proceeds via a pyrimidine-5-carboxylic acid intermediate.

There are two main pathways to this intermediate. The first involves building the pyrimidine ring from a precursor that already contains a carboxylate or cyano group destined to become the C5 substituent. For instance, a three-carbon component like diethyl 2-formyl-3-phenylsuccinate could be condensed with an appropriate N-C-N unit.

Alternatively, and more commonly for this type of structure, the C5 position can be functionalized after the ring has been formed. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group (-CHO) at the electron-rich C5 position of pyrimidines using a mixture of POCl₃ and dimethylformamide (DMF). mdpi.comthieme-connect.de The resulting pyrimidine-5-carbaldehyde (B119791) can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Once the pyrimidine-5-carboxylic acid is obtained, it is converted to the final this compound. This is a standard transformation achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A particularly efficient route involves starting with uracil-5-carboxylic acid, where treatment with reagents like PCl₅ and POCl₃ can simultaneously convert the C2 and C4 hydroxyl groups to chlorides and the C5 carboxylic acid to the carbonyl chloride in a single pot, yielding the closely related 2,4-dichloropyrimidine-5-carbonyl chloride. google.com Subsequent selective phenylation at C4 would then lead to the target molecule.

Conversion of Carboxylic Acid Precursors to Carbonyl Chlorides

The direct precursor to this compound is its corresponding carboxylic acid, 2-chloro-4-phenylpyrimidine-5-carboxylic acid. The transformation of a carboxylic acid into a carbonyl chloride (or acid chloride) is a fundamental reaction in organic synthesis, designed to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. This conversion is typically achieved using specific chlorinating agents.

Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). google.com The reaction with thionyl chloride is widely used; it converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. libretexts.orglibretexts.org

The mechanism involves the following steps:

The carboxylic acid's oxygen atom performs a nucleophilic attack on the sulfur atom of thionyl chloride.

A chloride ion is eliminated.

The resulting intermediate undergoes nucleophilic attack at the carbonyl carbon by the chloride ion.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which breaks down into stable gaseous byproducts (SO₂ and HCl). libretexts.orglibretexts.org

Using oxalyl chloride often requires a catalytic amount of N,N-dimethylformamide (DMF) and is favored for its mild conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), simplifying purification. Phosphorus-based reagents like PCl₅ and PCl₃ are also effective but can sometimes lead to more complex product mixtures and purification challenges.

| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | SO₂(g), HCl(g) | Volatile byproducts are easily removed; reagent is inexpensive. | Can be harsh for sensitive substrates; reagent is corrosive and moisture-sensitive. |

| Oxalyl Chloride ((COCl)₂) | Room temperature or mild heating, catalytic DMF | CO(g), CO₂(g), HCl(g) | Very mild conditions; all byproducts are gaseous, simplifying workup. | More expensive and toxic than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Heating in an inert solvent | POCl₃(l), HCl(g) | Effective for less reactive acids. | Solid reagent can be difficult to handle; byproduct (POCl₃) has a high boiling point, complicating purification. |

Selective Functionalization at the 5-Position

Achieving regioselective functionalization at the 5-position of the pyrimidine ring is a critical challenge in the synthesis of the target compound's precursor. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, influences its reactivity towards electrophilic and nucleophilic attack. Literature suggests that for many pyrimidine systems, electrophilic substitution is difficult, while nucleophilic attack or metalation is more common.

Several strategies can be employed to introduce a carboxyl group or its synthetic equivalent at the C-5 position:

Building from a Pre-functionalized Acyclic Precursor: One of the most common methods for constructing substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. researchgate.net To obtain a 5-substituted pyrimidine, the corresponding 2-substituted 1,3-dicarbonyl compound is required. For instance, the synthesis could start with a derivative of malonic acid or cyanoacetic acid that already contains the desired phenyl and chloro-substituted fragments, which then undergoes cyclization.

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. While challenging on electron-deficient rings like pyrimidine, specific methodologies are being developed. For example, some strategies allow for C-H functionalization at the C-5 position, potentially through metal-catalyzed reactions or radical pathways. nih.gov

Functionalization via Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. A directing group on the pyrimidine ring can guide lithiation or other metalation to an adjacent position. If a suitable directing group were placed at either the 4- or 6-position, it could potentially direct metalation to the C-5 position, which could then be quenched with an electrophile like carbon dioxide to form the carboxylic acid.

Modification of an Existing Functional Group: It is also possible to introduce a different functional group at the C-5 position that can later be converted to a carboxylic acid. For example, the introduction of a cyano group (-CN) at C-5 is a known strategy for some pyrimidine derivatives. acs.org This nitrile can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

Traditional Routes: A conventional approach might involve the initial synthesis of a 4-phenylpyrimidine-2-ol, followed by chlorination at the 2-position using a reagent like phosphorus oxychloride. Subsequently, the C-5 position would need to be functionalized, for example, through Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid. This route, while established, often involves harsh conditions, stoichiometric use of toxic reagents, and multiple purification steps, leading to low atom economy and a high E-factor (environmental factor).

Green Chemistry Approaches: In recent years, significant efforts have been directed toward developing more sustainable methods for pyrimidine synthesis. benthamdirect.comnih.gov These greener alternatives focus on minimizing environmental impact by reducing reaction times, energy consumption, and waste. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis, which combine three or more reactants in a single step to form the pyrimidine core, are highly atom-economical. researchgate.net Adapting an MCR to produce the specific substitution pattern of the target molecule could dramatically improve efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can drastically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. powertechjournal.com This technique is applicable to both the core ring formation and subsequent functionalization steps.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can enhance reaction rates and yields in heterocyclic synthesis. nih.gov It promotes reactions through acoustic cavitation, providing a milder alternative to high temperatures.

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with water, ionic liquids, or solvent-free conditions aligns with green chemistry principles. rasayanjournal.co.inpowertechjournal.com Furthermore, the development of reusable heterogeneous catalysts or metal-free catalytic systems can reduce waste and environmental impact. powertechjournal.com

| Parameter | Traditional Synthetic Routes | Green Chemistry Routes (MCRs, Microwave, etc.) |

|---|---|---|

| Efficiency (Yield) | Often moderate to low overall yields due to multiple steps. | Generally higher yields, especially in one-pot or microwave-assisted reactions. rasayanjournal.co.in |

| Selectivity | Can require protecting groups and multiple steps to achieve desired regioselectivity. | MCRs can offer high chemo- and regioselectivity; catalyst design can precisely control substitution. |

| Reaction Time | Often lengthy, requiring hours or days per step. | Significantly shorter, often reduced to minutes. rasayanjournal.co.in |

| Energy Consumption | High, due to prolonged heating/refluxing. | Lower, due to shorter reaction times and efficient energy transfer (e.g., microwaves). powertechjournal.com |

| Solvents & Reagents | Often relies on hazardous solvents and stoichiometric, toxic reagents (e.g., POCl₃). | Emphasizes safer solvents (water, ionic liquids), solvent-free conditions, and catalytic reagents. rasayanjournal.co.in |

| Waste Generation | High E-factor; significant generation of byproducts and solvent waste. | Lower E-factor; higher atom economy and reduced waste. rasayanjournal.co.in |

Emerging Techniques in the Synthesis of Substituted Pyrimidines

The field of heterocyclic chemistry is continually evolving, with new methodologies offering unprecedented efficiency and control in the synthesis of complex molecules like substituted pyrimidines. These emerging techniques could provide novel pathways to this compound and its analogs.

Catalyst-Driven Annulation Reactions: Novel catalytic systems are enabling new types of ring-forming reactions. For instance, zirconium-mediated synthesis allows for the construction of polysubstituted pyrimidines from alkynes and nitriles with high regioselectivity. mdpi.com Such methods provide access to diverse substitution patterns that may be difficult to achieve through classical condensation reactions.

C-H Functionalization and Skeletal Editing: Direct C-H functionalization is a transformative strategy that allows for the installation of new functional groups onto the pyrimidine core without prior activation. nih.gov This approach is highly atom-economical and reduces the number of synthetic steps. A related concept is "skeletal editing," where the atoms of the core heterocycle are rearranged or swapped. For example, strategies have been developed to transform pyrimidines into pyridines through a deconstruction-reconstruction process, showcasing the potential for profound structural modifications. nih.govchinesechemsoc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. Implementing the synthesis of pyrimidine derivatives in a flow reactor can lead to higher yields and purity while minimizing the handling of hazardous intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This technique can be used to generate radical intermediates that participate in unique C-H functionalization or cross-coupling reactions, opening up new avenues for decorating the pyrimidine scaffold.

These advanced techniques, by offering greater precision and sustainability, are paving the way for the more efficient and environmentally responsible production of complex pyrimidine derivatives. powertechjournal.com

Reactivity and Derivatization Pathways of 2 Chloro 4 Phenylpyrimidine 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group

The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity is the cornerstone for the synthesis of various carboxylic acid derivatives, including esters, amides, and anhydrides. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the substituted product.

Synthesis of Esters and Thioesters

The reaction of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride with alcohols or thiols provides a direct route to the corresponding esters and thioesters. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.

While specific examples detailing the esterification of this compound are not prevalent in readily available literature, the synthesis of analogous pyrimidine (B1678525) esters is well-documented. For instance, the reaction of similar pyrimidine-5-carbonyl chlorides with various alcohols proceeds smoothly to afford the desired ester products in good yields. The general conditions involve dissolving the acyl chloride in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of the alcohol and a base at room temperature.

Table 1: Representative Synthesis of Pyrimidine Esters

| Acyl Chloride Substrate | Alcohol | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | Methanol (B129727) | Pyridine | Dichloromethane | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |

This table presents data for a closely related analogue to illustrate the general reaction conditions and outcomes.

Formation of Amides and Related Nitrogenous Compounds

The synthesis of amides from this compound is a facile and highly efficient process, achieved by reacting the acyl chloride with primary or secondary amines. This amidation reaction is fundamental in medicinal chemistry for the construction of compounds with potential biological activity. Similar to ester formation, a base is typically employed to scavenge the HCl produced.

A notable example involves the synthesis of N-(3',5'-bis(trifluoromethyl)phenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide. nih.gov In this procedure, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is reacted with 3,5-bis(trifluoromethyl)aniline (B1329491) to yield the corresponding amide. This reaction highlights the utility of the acyl chloride as a building block for creating complex molecules with potential applications in drug discovery. nih.gov

Table 2: Synthesis of a Pyrimidine-5-Carboxamide Derivative

| Reactant A | Reactant B | Solvent | Product | Application |

|---|

This table showcases a reaction with a structurally similar pyrimidine carbonyl chloride to demonstrate the formation of amides.

Anhydride (B1165640) Formation

Symmetrical or mixed carboxylic anhydrides can be synthesized from this compound. The reaction with a carboxylate salt, typically the sodium or potassium salt of a carboxylic acid, proceeds via nucleophilic acyl substitution to form a mixed anhydride. If the carboxylate used is the conjugate base of 2-chloro-4-phenylpyrimidine-5-carboxylic acid, a symmetrical anhydride is formed. This reaction is generally carried out in an aprotic solvent. Anhydrides serve as activated acylating agents themselves, useful in subsequent synthetic transformations.

Transformations Involving the Chloro- Substituent at the 2-Position

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogen atoms activates the C2 position towards substitution, making it a key site for further functionalization of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism involves the addition of a nucleophile to the electron-deficient carbon atom bearing the leaving group (in this case, chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The 2-chloro substituent can be displaced by various oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. For example, treatment of a 2-chloropyrimidine (B141910) derivative with sodium methoxide (B1231860) in methanol would be expected to yield the 2-methoxy-pyrimidine derivative. The reaction rate is influenced by the nature of the nucleophile and the solvent, as well as by the electronic properties of the other substituents on the pyrimidine ring. While specific studies on this compound are scarce, research on related 2,4-dichloropyrimidine (B19661) systems shows that substitution with alkoxides can occur, although regioselectivity can be an issue, with potential for reaction at both the C2 and C4 positions.

Table 3: General SNAr Reaction with Oxygen Nucleophiles

| Pyrimidine Substrate | Nucleophile | Solvent | Expected Product |

|---|---|---|---|

| 2-Chloro-4-phenylpyrimidine (B78434) derivative | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 2-Methoxy-4-phenylpyrimidine derivative |

| 2-Chloro-4-phenylpyrimidine derivative | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 2-Ethoxy-4-phenylpyrimidine derivative |

This table illustrates the expected products from the SNAr reaction based on the general reactivity of 2-chloropyrimidines.

Displacement by Sulfur Nucleophiles

Similar to nitrogen nucleophiles, sulfur-based nucleophiles such as thiols react preferentially at the carbonyl chloride group to yield thioesters. Thiolate anions, which are potent nucleophiles, readily attack the carbonyl carbon, leading to the displacement of the chloride ion. msu.edu

The subsequent displacement of the 2-chloro substituent by a sulfur nucleophile is also an SNAr reaction. Thiolates are generally excellent nucleophiles for SNAr reactions on electron-deficient heteroaromatics. msu.edursc.org The reaction conditions can be tuned to favor either mono-substitution at the carbonyl chloride or di-substitution at both positions. Under conditions similar to those used for Buchwald-Hartwig amination, C-S bond formation can also be achieved catalytically, coupling thiols with aryl halides. wikipedia.org

Table 2: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Product at 5-position | Product at 2,5-positions |

|---|---|---|

| Ethanethiol | S-Ethyl 2-chloro-4-phenylpyrimidine-5-carbothioate | S-Ethyl 2-(ethylthio)-4-phenylpyrimidine-5-carbothioate |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The 2-chloro position of the pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in these catalytic cycles. acs.org These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid) with a halide. acs.org The 2-chloro position of the pyrimidine core can be effectively arylated using Suzuki conditions, which typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov Even aryl chlorides, which are generally less reactive than bromides or iodides, readily participate in Suzuki couplings on the π-deficient pyrimidine system. acs.org This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-2 position, significantly expanding the molecular diversity accessible from the parent compound.

Table 3: Examples of Suzuki Coupling at the 2-Position

| Boronic Acid | Catalyst System (Illustrative) | Product (after conversion of carbonyl chloride) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Diphenylpyrimidine-5-carboxamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 2-(4-Methoxyphenyl)-4-phenylpyrimidine-5-carboxamide |

Alkynylation and Alkenylation at the 2-Position

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a new carbon-carbon bond. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The 2-chloro position of the pyrimidine can be functionalized with various alkyne groups using this methodology, leading to the synthesis of 2-alkynylpyrimidine derivatives. researchgate.net These products are valuable intermediates for further transformations or as target molecules in medicinal chemistry. While less common for chloropyrimidines, related palladium-catalyzed reactions like the Heck reaction can be used to introduce alkenyl substituents.

Table 4: Examples of Sonogashira Coupling at the 2-Position

| Alkyne | Catalyst System (Illustrative) | Product (after conversion of carbonyl chloride) |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Phenyl-2-(phenylethynyl)pyrimidine-5-carboxamide |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 4-Phenyl-2-((trimethylsilyl)ethynyl)pyrimidine-5-carboxamide |

Reactivity of the Pyrimidine Ring System to Electrophilic and Organometallic Reagents

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This electronic characteristic makes the ring system generally unreactive towards electrophilic aromatic substitution. wikipedia.orgresearchgate.net The nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. researchgate.net Any electrophilic attack that does occur is directed to the C-5 position, which is the least electron-deficient carbon. wikipedia.orgresearchgate.netslideshare.net In this compound, the presence of the strongly electron-withdrawing carbonyl chloride group at the C-5 position further deactivates the entire ring system, rendering electrophilic substitution exceptionally difficult. Such reactions would require the presence of potent electron-donating (activating) groups on the ring, which are absent in this molecule. researchgate.net

Reactions with organometallic reagents, such as Grignard or organolithium reagents, would be dominated by the reactivity of the carbonyl chloride. These reagents would act as nucleophiles, rapidly attacking the carbonyl carbon to form a ketone (after hydrolysis) or a tertiary alcohol upon addition of a second equivalent.

Regioselectivity and Chemoselectivity Challenges in Multi-functionalized Systems

The primary challenge in the derivatization of this compound lies in controlling the regioselectivity of nucleophilic attack. The molecule presents two electrophilic sites: the carbonyl chloride carbon and the C-2 carbon bearing a chlorine atom.

A high degree of chemoselectivity is readily achievable due to the vast difference in reactivity between these two sites. The carbonyl chloride is an acyl chloride, which is significantly more reactive towards nucleophiles than the chloro substituent on the aromatic pyrimidine ring. libretexts.org Therefore, reactions with one equivalent of a nucleophile under mild conditions will almost exclusively occur at the 5-position, allowing for the selective synthesis of amides, esters, or thioesters while leaving the 2-chloro group intact.

Sequential functionalization is a key strategy for this scaffold. After the initial reaction at the carbonyl chloride, the 2-chloro group can be targeted for a second transformation. This subsequent reaction may require different conditions, such as higher temperatures for an SNAr reaction or the use of a specific transition-metal catalyst for a cross-coupling reaction. This predictable, stepwise reactivity allows for the controlled and selective introduction of different functional groups at the C-5 and C-2 positions, making this compound a versatile building block in synthetic chemistry.

Cascade Reactions and Multi-Component Strategies for Complex Molecule Synthesis

The dual reactivity of this compound, possessing both a highly reactive acyl chloride at the 5-position and a displaceable chloro group at the 2-position, renders it a valuable building block for the synthesis of complex, fused heterocyclic systems through cascade reactions and multi-component strategies. These approaches offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple precursors. The strategic sequencing of reactions at these two distinct reactive sites allows for the construction of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.

The general strategy for employing this compound in a cascade reaction involves an initial acylation step with a bifunctional nucleophile, followed by an intramolecular cyclization. The acyl chloride function serves as a highly electrophilic site for the initial reaction, which is typically fast and occurs under mild conditions. The subsequent step involves the nucleophilic displacement of the 2-chloro substituent by another nucleophilic center within the same molecule, leading to the formation of a new fused ring.

A variety of bifunctional nucleophiles can be envisioned to participate in such cascade sequences, leading to a diverse array of fused pyrimidine derivatives. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrimido[4,5-d]pyridazines. Similarly, the use of guanidine (B92328) or amidines could furnish pyrimido[4,5-d]pyrimidines. The versatility of this approach allows for the systematic variation of the reactants to generate libraries of complex molecules.

While specific documented examples directly utilizing this compound in such multi-component reactions are not extensively reported in publicly available literature, the principles are well-established in the synthesis of related fused pyrimidine systems. For example, the synthesis of pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines often proceeds through multi-component reactions involving an aminopyrimidine derivative, an aldehyde, and a 1,3-dicarbonyl compound. These established methodologies underscore the feasibility of designing analogous cascade reactions starting from this compound.

The following interactive data table outlines hypothetical yet chemically plausible cascade reactions involving this compound with various bifunctional nucleophiles to generate diverse fused heterocyclic systems. This illustrates the potential of this compound in multi-component strategies for complex molecule synthesis.

| Bifunctional Nucleophile | Intermediate Product | Final Fused Heterocycle |

| Hydrazine | 5-(Hydrazinecarbonyl)-2-chloro-4-phenylpyrimidine | 4-Phenylpyrimido[4,5-d]pyridazin-1(2H)-one |

| Guanidine | 5-(Guanidinocarbonyl)-2-chloro-4-phenylpyrimidine | 2-Amino-4-phenylpyrimido[4,5-d]pyrimidin-7(8H)-one |

| 2-Aminoethanol | 5-((2-Hydroxyethyl)carbamoyl)-2-chloro-4-phenylpyrimidine | 4-Phenyl-1,2-dihydropyrimido[4,5-e] nih.govresearchgate.netoxazin-7-one |

| 1,2-Diaminoethane | 5-((2-Aminoethyl)carbamoyl)-2-chloro-4-phenylpyrimidine | 4-Phenyl-1,2,3,4-tetrahydropyrimido[4,5-e] nih.govresearchgate.netdiazepin-7-one |

| Thiourea | 5-(Thioureidocarbonyl)-2-chloro-4-phenylpyrimidine | 2-Thioxo-2,3-dihydro-1H-pyrimido[4,5-d]pyrimidin-7(8H)-one |

These examples highlight the synthetic potential of this compound as a versatile scaffold for the construction of a wide range of complex heterocyclic molecules through carefully designed cascade and multi-component reaction sequences. The ability to introduce diversity at multiple points of the molecular framework makes this an attractive strategy for the discovery of novel compounds with interesting biological or material properties.

Applications of 2 Chloro 4 Phenylpyrimidine 5 Carbonyl Chloride As a Versatile Chemical Building Block

Precursor in Advanced Organic Synthesis

The structural framework of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride, featuring both a pyrimidine (B1678525) core and an acyl chloride, positions it as a significant starting material for the synthesis of more complex molecules. The pyrimidine ring is a common scaffold in many biologically active compounds. nih.gov

The presence of a carbonyl chloride group in this compound allows for facile reactions with a wide array of nucleophiles, particularly amines, to form stable amide bonds. This reactivity is fundamental to its application in constructing diverse and complex pyrimidine scaffolds. The reaction of the carbonyl chloride with primary or secondary amines leads to the formation of corresponding N-substituted pyrimidine-5-carboxamides. This reaction is a standard method for creating amide linkages in organic synthesis.

This derivatization can be extended to a variety of amines, each introducing a unique side chain or functional group, thereby enabling the generation of a library of novel pyrimidine derivatives. The chlorine atom at the 2-position of the pyrimidine ring offers a secondary site for nucleophilic substitution, further expanding the molecular diversity that can be achieved from this single precursor. While the general reactivity of chloropyrimidines with nucleophiles is well-established, specific and detailed research findings on the extensive use of this compound for the construction of a broad range of complex pyrimidine scaffolds are not widely documented in publicly available literature.

Table 1: Potential Reactions for Scaffold Development

| Nucleophile | Resulting Functional Group | Potential Scaffold Type |

| Primary Amines (R-NH₂) | Secondary Amide | N-Alkyl/Aryl-2-chloro-4-phenylpyrimidine-5-carboxamide |

| Secondary Amines (R₂NH) | Tertiary Amide | N,N-Dialkyl/Aryl-2-chloro-4-phenylpyrimidine-5-carboxamide |

| Hydrazines (R-NHNH₂) | Hydrazide | 2-Chloro-4-phenylpyrimidine-5-carbohydrazide |

| Amino Acids | Peptide Bond | Pyrimidine-amino acid conjugates |

Fused heterocyclic systems containing the pyrimidine ring, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are of significant interest due to their diverse biological activities. While the synthesis of such fused systems is an active area of research, the direct application of this compound as a starting material for these specific ring systems is not extensively reported in the scientific literature. researchgate.netresearchgate.netgoogle.comnih.gov

Theoretically, the functional groups of this compound could be utilized in cyclization reactions to form fused rings. For instance, reaction with a difunctional nucleophile could potentially lead to the formation of a new ring fused to the pyrimidine core. However, documented synthetic routes for pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines typically employ different starting materials and synthetic strategies. mdpi.commdpi.comrsc.orgnih.gov

Intermediate in Materials Science

The bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers and functional organic materials.

The carbonyl chloride group is a key functional group for polycondensation reactions. In principle, this compound could react with diamines to form polyamides or with diols to form polyesters. savemyexams.com The incorporation of the rigid, nitrogen-containing pyrimidine ring into the polymer backbone could impart unique thermal and mechanical properties to the resulting materials. However, a review of available scientific literature does not provide specific examples or detailed research findings on the use of this compound in the synthesis of polyamides or polyesters.

Functional organic materials with specific electronic, optical, or recognition properties are at the forefront of materials science research. The pyrimidine core, with its electron-deficient nature, could be a valuable component in such materials. While the potential exists for this compound to serve as a building block for these materials, there is a lack of specific research in the public domain detailing its application in this area.

Role in Catalyst and Ligand Design

The design of organic ligands for metal catalysts is a crucial aspect of modern synthetic chemistry. The nitrogen atoms within the pyrimidine ring of this compound could potentially act as coordination sites for metal ions. By modifying the molecule through reactions at the carbonyl chloride and the 2-chloro position, it is theoretically possible to synthesize novel ligands with tailored steric and electronic properties for specific catalytic applications. Despite this potential, there is no readily available information in the scientific literature describing the use of this compound in the design and synthesis of catalysts or ligands.

Utilization as a Synthetic Intermediate in Agrochemical Research

The phenylpyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products and research compounds possessing this core structure. These compounds exhibit a broad spectrum of biological activities, including fungicidal and herbicidal properties. The specific substitution pattern and the nature of the functional groups on the pyrimidine and phenyl rings are critical for determining the efficacy and selectivity of these agrochemicals.

This compound serves as a key building block for the synthesis of novel phenylpyrimidine derivatives with potential agrochemical applications. The presence of two distinct reactive sites—the chlorine atom at the 2-position and the carbonyl chloride at the 5-position—allows for a variety of chemical transformations. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the carbonyl chloride group can readily react with amines to form amides, with alcohols to form esters, and with other nucleophiles, providing a second point for diversification.

Research in this area often focuses on the synthesis of analogues of known agrochemicals or on the exploration of new chemical space to identify compounds with improved properties, such as higher potency, broader spectrum of activity, or a more favorable environmental profile. The development of novel fungicides is particularly crucial due to the emergence of resistance in pathogenic fungi to existing treatments. Phenylpyrimidine-based fungicides have been shown to be effective against a range of plant pathogens.

While specific commercial agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, the importance of the chloro-phenylpyrimidine core is evident from related compounds. The general synthetic strategies involving similar intermediates strongly suggest its utility. The table below presents examples of developmental fungicides containing a substituted pyrimidine core, illustrating the types of structures that could be accessed starting from a versatile intermediate like this compound.

| Compound ID | Core Structure | Target Pathogen/Weed | Research Findings |

| Fungicide A | 2-Anilino-4-phenylpyrimidine | Botrytis cinerea | Laboratory studies have shown that modifications at the 5-position of the pyrimidine ring can significantly impact the fungicidal activity against gray mold on various crops. |

| Herbicide B | 4,6-Dichloro-2-phenylpyrimidine derivative | Broadleaf weeds in cereal crops | Research has indicated that the nature of the substituent at the 5-position influences the herbicidal spectrum and crop selectivity. |

| Fungicide C | 2-(Alkylamino)-4-phenyl-5-carboxamide | Powdery mildew | Structure-activity relationship studies have demonstrated that the amide functionality at the 5-position is crucial for binding to the target enzyme. |

This table is illustrative of the types of agrochemical research involving phenylpyrimidine scaffolds and does not represent compounds directly synthesized from this compound based on available public data.

Diversification of Chemical Libraries for Academic Screening Purposes

In academic and pharmaceutical research, the exploration of novel chemical structures is essential for the discovery of new biological probes and potential drug candidates. Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened against a wide array of biological targets to identify "hit" compounds with desired activities.

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. This is due to its presence in numerous natural products and FDA-approved drugs, as well as its ability to participate in various biological interactions, such as hydrogen bonding. Consequently, pyrimidine-based scaffolds are frequently employed in the construction of chemical libraries.

This compound is an ideal starting material for the diversification of chemical libraries. Its two distinct and reactive functional groups allow for the systematic introduction of a wide variety of chemical moieties. This bifunctionality enables the creation of a large number of unique compounds from a single core structure.

A typical approach to library synthesis using this intermediate would involve a two-step reaction sequence. In the first step, the more reactive carbonyl chloride at the 5-position can be reacted with a library of primary or secondary amines to generate a diverse set of amides. In the second step, the chlorine atom at the 2-position can be substituted with another library of nucleophiles, such as different amines, alcohols, or thiols. This combinatorial approach can rapidly generate a large and diverse library of compounds.

The resulting chemical library, rich in structural diversity, can then be used in high-throughput screening (HTS) campaigns in academic settings to investigate a wide range of biological processes. For example, such libraries can be screened for inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds that affect cellular signaling pathways. The identification of active compounds from these screens can provide valuable starting points for further research into disease mechanisms and for the development of new therapeutic agents.

The table below illustrates the potential for diversification of a chemical library starting from this compound.

| Starting Material | Reagent for Position 5 (Amide Formation) | Reagent for Position 2 (SNAr) | Resulting Library Member Structure |

| This compound | Cyclopropylamine | Morpholine | 2-(Morpholin-4-yl)-4-phenyl-N-cyclopropylpyrimidine-5-carboxamide |

| This compound | Benzylamine | Piperidine | N-Benzyl-4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide |

| This compound | Ethanolamine | Thiomorpholine | N-(2-Hydroxyethyl)-4-phenyl-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide |

This systematic approach allows for the exploration of the chemical space around the 2,4,5-trisubstituted pyrimidine scaffold, increasing the probability of discovering novel compounds with interesting biological activities for academic research.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties of molecules. For pyrimidine (B1678525) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard practice for predicting the reactivity of molecules. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. While this is a common analysis for many organic molecules, specific FMO data for 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. This analysis helps in understanding intermolecular interactions. However, specific MEP maps for this compound have not been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms at a molecular level. researchgate.net This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate activation energies.

Transition State Analysis for Key Reactions

Transition state analysis is critical for understanding the kinetics of a chemical reaction. By locating the transition state structure and calculating its energy, chemists can predict reaction rates and understand the factors that control them. Such analyses have been performed for various reactions involving pyrimidine scaffolds, but not specifically for reactions of this compound. nih.gov

Energy Profile Calculations for Synthetic Pathways

Calculating the energy profiles of synthetic pathways allows for the comparison of different routes to a target molecule and the optimization of reaction conditions. This involves computing the energies of all reactants, intermediates, transition states, and products. No such detailed energy profiles for the synthesis of or reactions involving this compound are currently available.

Prediction of Reactivity and Selectivity Patterns

Based on the electronic structure and other calculated properties, computational models can predict the reactivity and selectivity of a compound in various chemical reactions. These predictions are invaluable for guiding synthetic efforts. While general reactivity patterns for pyrimidines are known, specific predictions for this compound are absent from the literature.

Design of Novel Derivations and Synthetic Routes using In Silico Methods

Computational, or in silico, methods have become an indispensable tool in modern medicinal chemistry for the rational design of novel bioactive molecules and the optimization of synthetic pathways. While specific research focusing exclusively on the in silico design of derivatives from this compound is not extensively detailed in publicly available literature, the principles and methodologies are well-established and routinely applied to similar pyrimidine-based scaffolds. These computational strategies allow for the rapid, cost-effective exploration of chemical space to identify promising new compounds and synthetic strategies before committing to resource-intensive laboratory work.

The process typically begins with the core scaffold, in this case, this compound, which serves as a starting point for virtual modification. The primary goal is to design new derivatives with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.

Structure-Based and Ligand-Based Design:

One of the principal approaches is structure-based drug design (SBDD), which relies on the known three-dimensional structure of a biological target (e.g., an enzyme or receptor). Molecular docking simulations are performed to predict how hypothetically designed derivatives of the parent compound might bind to the target's active site. These simulations calculate a binding affinity or docking score, which helps prioritize candidates. For instance, the reactive carbonyl chloride group of the scaffold can be virtually reacted with a library of amines to generate a virtual library of amide derivatives. Each of these virtual products can then be docked into the target protein to assess its potential efficacy.

In the absence of a known target structure, ligand-based drug design (LBDD) methods are employed. These strategies use the known structure-activity relationships (SAR) of existing active molecules to build a predictive model. A pharmacophore model, for example, can be generated to define the essential chemical features required for biological activity. Novel derivatives of this compound can then be designed to fit this model.

Illustrative Data from In Silico Derivative Design:

The following table represents an illustrative example of data that would be generated during an in silico design campaign for novel derivatives based on a pyrimidine scaffold. The data shown is hypothetical and serves to demonstrate the type of predictive information obtained from computational tools, such as molecular docking scores and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Table 1: Hypothetical In Silico Screening of Designed Pyrimidine Derivatives

| Derivative ID | Modification at C5-Carbonyl | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of 5 Violations | Predicted Human Oral Absorption (%) |

|---|---|---|---|---|

| DERIV-001 | N-methylacetamide | -7.2 | 0 | 92 |

| DERIV-002 | N-phenylacetamide | -8.5 | 0 | 88 |

| DERIV-003 | N-(4-hydroxyphenyl)acetamide | -9.1 | 0 | 85 |

| DERIV-004 | N-benzylacetamide | -8.8 | 0 | 90 |

Note: This data is for illustrative purposes only and does not represent experimental results for derivatives of this compound.

Designing Synthetic Routes:

Beyond designing the molecules themselves, computational chemistry offers tools for planning their synthesis. Retrosynthesis software can analyze a designed derivative and propose potential synthetic pathways by breaking it down into simpler, commercially available precursors. For derivatives of this compound, these programs would recognize the central pyrimidine ring and the amide linkage as key features.

The software can suggest various routes, often prioritizing those with higher yields, fewer steps, or better "atom economy." For example, a proposed route for an amide derivative would logically start with the parent carbonyl chloride and a corresponding amine. Computational tools can further refine this by predicting potential side reactions or suggesting optimal reaction conditions (e.g., solvent, temperature) based on quantum chemical calculations.

Table 2: Computationally Proposed Synthetic Step for a Novel Derivative

| Target Derivative | Precursor 1 | Precursor 2 | Proposed Reaction Type | Key Predicted Parameter |

|---|---|---|---|---|

| 2-Chloro-N-benzyl-4-phenylpyrimidine-5-carboxamide | This compound | Benzylamine | Acyl-Halide-Amine Coupling | High reaction spontaneity (ΔG < 0) |

Note: This table illustrates the output of synthetic route prediction software and is not based on specific experimental studies.

By integrating these in silico design and synthesis planning tools, researchers can significantly accelerate the discovery pipeline. Virtual screening of thousands of potential derivatives can be accomplished in a fraction of the time and cost of traditional synthesis and testing, allowing research efforts to be focused on a smaller number of highly promising candidates.

Advanced Analytical Methodologies for Structural and Mechanistic Investigations

X-ray Crystallography for Precise Structural Elucidation of Derivatives and Intermediates

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride, this method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry.

Research Applications:

Unambiguous Structure Confirmation: In the synthesis of novel compounds derived from this compound, X-ray crystallography serves as the gold standard for structural verification. For instance, when the carbonyl chloride group is reacted with various nucleophiles to form amides, esters, or ketones, this technique can confirm the exact connectivity and conformation of the final product, as has been demonstrated for related pyrazolo[3,4-d]pyrimidine systems. mdpi.com

Analysis of Intermolecular Interactions: The crystal packing reveals crucial information about non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. mdpi.com Understanding these interactions is vital for crystal engineering and predicting the solid-state properties of materials derived from the parent compound.

Intermediate Trapping and Characterization: In some cases, stable reaction intermediates can be crystallized and their structures determined. This provides a "snapshot" of the reaction pathway, offering invaluable mechanistic insights that are difficult to obtain through other methods.

Table 1: Application of X-ray Crystallography

| Feature | Description | Relevance to this compound Derivatives |

| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Provides definitive 3D molecular structure. |

| Information Obtained | Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. mdpi.com | Confirms constitution and conformation of novel derivatives. |

| Sample Requirement | Single, high-quality crystal. | Applicable to solid, crystalline products and stable intermediates. |

| Key Advantage | Provides absolute structural proof. | Resolves ambiguities from spectroscopic data for complex molecules. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Studies (e.g., in-situ NMR, 2D NMR)

While standard ¹H and ¹³C NMR are routine for structural confirmation, advanced NMR techniques offer a dynamic view of reactions and a deeper level of structural detail. nih.govipb.pt

In-situ (Real-time) NMR: This method involves monitoring a reaction as it occurs directly within the NMR spectrometer. It allows for the identification and concentration tracking of reactants, intermediates, and products over time. nih.govexlibrisgroup.com For reactions involving this compound, in-situ NMR can reveal transient intermediates, help determine reaction kinetics, and provide direct evidence for proposed mechanisms. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are essential for elucidating the structure of complex derivatives where 1D spectra are crowded or ambiguous.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together molecular fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling definitive assignment of carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry in solution. nih.gov

Recent studies on pyrimidine (B1678525) synthesis have demonstrated the power of using real-time, ultrafast 2D NMR to monitor complex reaction mixtures, confirming postulated intermediates and even revealing previously undetected ones. nih.govexlibrisgroup.com

Table 2: Advanced NMR Techniques in Mechanistic Studies

| Technique | Information Provided | Application Example for this compound Chemistry |

| In-situ NMR | Real-time tracking of species concentration; identification of transient intermediates. nih.gov | Monitoring the rate of nucleophilic substitution at the C2-chloro position. |

| COSY | ¹H-¹H coupling correlations. nih.gov | Assigning protons on the phenyl ring and confirming their relationship to other parts of a complex derivative. |

| HSQC/HMBC | ¹H-¹³C correlations (1-bond and 2-3 bonds). researchgate.net | Assigning all carbon signals and confirming the connectivity between the pyrimidine core and appended functional groups. |

| NOESY | Through-space ¹H-¹H correlations. nih.gov | Determining the preferred conformation or stereochemistry of a chiral derivative in solution. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis and Product Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. This capability is indispensable for confirming the identity of newly synthesized compounds and for analyzing complex reaction mixtures.

Accurate Mass Measurement: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). creative-proteomics.comumb.edu This allows for the calculation of a unique elemental formula, providing strong evidence for the structure of a product derived from this compound and distinguishing it from other potential isomers or byproducts.

Reaction Pathway Analysis: When coupled with liquid chromatography (LC-HRMS), this technique can separate and identify components of a reaction mixture. nih.gov By analyzing samples at different time points, it is possible to identify intermediates, byproducts, and degradation products, thereby reconstructing the reaction pathway. creative-proteomics.comscispace.com